![molecular formula C27H35N3O2 B13385727 (2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide](/img/structure/B13385727.png)
(2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide
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Overview
Description
(2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4’-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which involves two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4’-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide] typically involves multiple steps:
Formation of the spirocyclic structure: This can be achieved through a cyclization reaction involving isobenzofuran and piperidine derivatives.
Introduction of the pyrrolidine ring: This step involves the reaction of the spirocyclic intermediate with a suitable pyrrolidine derivative.
Final coupling reaction: The final step involves coupling the intermediate with a phenylmethyl group under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidine ring, potentially leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylmethyl group can lead to benzaldehyde, while reduction of the carbonyl group can lead to secondary amines.
Scientific Research Applications
The compound (2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide, also known as BAN ORL 24, is a potent and selective NOP receptor antagonist .
Chemical Information
- Chemical Name: (2 R)-1-(Phenylmethyl)- N-[3-(spiro[isobenzofuran-1(3 H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide dihydrochloride
- Purity: ≥97%
- CAS Number: 475150-69-7
- Molecular Formula: C27H35N3O2
- IUPAC Name: (R)-N-(3-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)propyl)-1-benzylpyrrolidine-2-carboxamide
- Smiles: O=C(NCCCN1CCC2(CC1)OCC1=C2C=CC=C1)[C@H]1CCCN1CC1=CC=CC=C1
- InChIKey: InChIKey=MAKMQGKJURAJEN-RUZDIDTESA-N
Scientific Research Applications
BAN ORL 24 is primarily used in scientific research as a tool to study the NOP receptor.
- NOP Receptor Antagonism: BAN ORL 24 is a potent and selective NOP receptor antagonist, with an IC50 value of 0.27 nM for the NOP receptor . It displays significantly lower affinity for κ-, μ-, and δ-receptors (IC50 values of 2500, 6700, and >10000 nM, respectively) .
- In vitro Studies: BAN ORL 24 inhibits nociceptin-induced stimulation of [35S]-GTPγS binding and Ca2+ mobilization in CHO cells .
- In vivo Studies: This compound antagonizes NOP agonist-induced reduction in locomotor activity in vivo and is brain penetrant .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure could play a key role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,4’-piperidine]: Another spirocyclic compound with potential medicinal applications.
Spiro[indoline-3,4’-piperidine]: Known for its biological activity and use in drug development.
Uniqueness
(2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4’-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide] is unique due to its specific combination of spirocyclic and pyrrolidine structures, which could confer unique biological and chemical properties.
Biological Activity
(2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide, also known as BAN ORL 24, is a compound of significant interest due to its potent biological activity as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. This article explores the compound's biological activity, pharmacological profile, and potential therapeutic applications.
- Molecular Formula : C27H35N3O2
- CAS Number : 1401463-54-4
- IUPAC Name : (2R)-1-benzyl-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl]-2-pyrrolidinecarboxamide
Pharmacological Profile
BAN ORL 24 exhibits a high degree of selectivity and potency for the NOP receptor, with the following IC50 values:
- NOP receptor : 0.27 nM
- Kappa (κ) receptor : 2500 nM
- Mu (μ) receptor : 6700 nM
- Delta (δ) receptor : >10000 nM
These values indicate that BAN ORL 24 is significantly more effective at inhibiting the NOP receptor compared to other opioid receptors, suggesting its potential utility in modulating nociceptive pathways without the side effects typically associated with traditional opioids .
The compound functions as an antagonist by inhibiting nociceptin-induced stimulation of GTPγS binding and calcium mobilization in Chinese hamster ovary (CHO) cells. In vivo studies have demonstrated that it can antagonize NOP agonist-induced reductions in locomotor activity, indicating its potential role in managing pain and anxiety without the sedative effects common to other opioid receptor antagonists .
Case Studies and Research Findings
Several studies have characterized the biological activity of BAN ORL 24:
-
Study on NOP Receptor Antagonism :
- Researchers investigated the pharmacological properties of BAN ORL 24 and found it effectively blocked nociceptin-induced signaling in vitro. This study highlighted its potential for treating conditions related to chronic pain and substance use disorders by selectively targeting the NOP receptor while avoiding traditional opioid pathways .
- Behavioral Studies in Animal Models :
Summary of Biological Activity
The following table summarizes key findings related to the biological activity of BAN ORL 24:
Activity | Description |
---|---|
NOP Receptor Antagonism | Potent antagonist with an IC50 of 0.27 nM |
Selectivity | Highly selective for NOP over κ, μ, and δ receptors |
In vitro Effects | Inhibits nociceptin-induced GTPγS binding and Ca²⁺ mobilization |
In vivo Effects | Antagonizes reduction in locomotor activity induced by NOP agonists |
Potential Applications | Chronic pain management, anxiety disorders, substance use disorder treatments |
Properties
Molecular Formula |
C27H35N3O2 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H35N3O2/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27/h1-5,8-11,25H,6-7,12-21H2,(H,28,31) |
InChI Key |
MAKMQGKJURAJEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4 |
Origin of Product |
United States |
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